molecular formula C16H17N3O3 B2561710 2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide CAS No. 2189500-16-9

2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2561710
CAS No.: 2189500-16-9
M. Wt: 299.33
InChI Key: RMEVHTQXWMIKAU-UHFFFAOYSA-N
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Description

2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylphenoxy group and a methylpyrimidinylmethyl group

Scientific Research Applications

2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-acetylphenol with an appropriate acylating agent to form the acetylphenoxy intermediate. This intermediate is then reacted with N-[(6-methylpyrimidin-4-yl)methyl]amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxy and pyrimidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which 2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. The acetylphenoxy group can interact with enzymes or receptors, modulating their activity. The methylpyrimidinylmethyl group may also play a role in binding to nucleic acids or proteins, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-hydroxy-6-methylpyrimidine: An aminopyrimidine compound with similar structural features.

    3-({[4-(4-acetylphenoxy)-6-methylpyrimidin-2-yl]sulfanyl}methyl)benzonitrile: A compound with a similar pyrimidinyl group.

Uniqueness

2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-7-14(19-10-18-11)8-17-16(21)9-22-15-5-3-13(4-6-15)12(2)20/h3-7,10H,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEVHTQXWMIKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)COC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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